2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
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Overview
Description
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of azo and dinitrophenyl groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under controlled conditions to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with bisethanolamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds.
Scientific Research Applications
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and dinitrophenyl groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Uniqueness
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of azo and dinitrophenyl groups makes it particularly valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
41541-13-3 |
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Molecular Formula |
C17H19N5O6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H19N5O6/c1-12-10-13(20(6-8-23)7-9-24)2-4-15(12)18-19-16-5-3-14(21(25)26)11-17(16)22(27)28/h2-5,10-11,23-24H,6-9H2,1H3 |
InChI Key |
DYGLYJSNAZJJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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